Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate
Description
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate is a substituted acrylate ester featuring a cyclohexadienyl backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents. Its structure combines a conjugated diene system with electron-donating groups, which may confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)prop-2-enoate | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-6,8,12H,7H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPIDWWUXJNAA-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(C1)C=CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(C1)/C=C/C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Cyclohexadienol Precursors
A primary route involves the esterification of a cyclohexadienol intermediate with methacrylic anhydride. This approach mirrors the methacrylation of vanillyl alcohol described in US Patent US20180201703A1, where vanillyl alcohol undergoes reaction with methacrylic anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. For the target compound, the hypothetical precursor 4-hydroxy-5-methoxycyclohexa-2,4-dien-1-ol must first be synthesized.
Key Steps :
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Synthesis of Cyclohexadienol :
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Partial hydrogenation of a methoxy-substituted aromatic compound (e.g., 3-methoxyphenol) under controlled conditions could yield a cyclohexadienol structure. For example, Birch reduction of 3-methoxyphenol with lithium in liquid ammonia may generate a dihydro intermediate, which is subsequently oxidized to introduce the conjugated diene.
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Alternative approaches include enzymatic or chemical dehydrogenation of cyclohexanol derivatives.
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Protection of Hydroxy Groups :
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Methacrylation :
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Deprotection :
Challenges :
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Stability of the cyclohexadienyl ring during esterification requires inert atmospheric conditions to prevent polymerization or oxidation.
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Regioselectivity must be ensured to avoid methacrylation at the 5-methoxy position.
Diels-Alder Cycloaddition Followed by Functionalization
The Diels-Alder reaction offers a pathway to construct the cyclohexadienyl core. A diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl acrylate) react to form a six-membered ring, which is subsequently functionalized with hydroxy and methoxy groups.
Procedure :
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Cycloaddition :
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Oxidation and Hydroxylation :
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Epoxidation of the cyclohexene derivative with m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring-opening to introduce hydroxyl groups.
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Selective Methoxylation :
Limitations :
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Low yields in the hydroxylation step due to competing side reactions.
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Stereochemical control of the diene and dienophile alignment is critical.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, enable direct installation of the acrylate moiety onto a pre-functionalized cyclohexadienyl ring.
Example Protocol :
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Preparation of Iodocyclohexadienyl Substrate :
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Heck Coupling :
Advantages :
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High regioselectivity for the β-position of the acrylate.
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Compatibility with sensitive functional groups under mild conditions.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Data from analogous methacrylation reactions (Table 1) highlight the impact of catalysts and solvents on yield and reaction rate.
Table 1: Comparison of Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMAP | CH₂Cl₂ | 50 | 18 | 78 |
| Pyridine | Toluene | 80 | 24 | 62 |
| No catalyst | DMF | 100 | 12 | <10 |
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DMAP outperforms pyridine due to superior nucleophilic activation.
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Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk side reactions at elevated temperatures.
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of related acrylates reveals decomposition onset temperatures above 200°C, suggesting that reactions below this threshold are feasible. Free-radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) are essential to prevent polymerization during synthesis.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form cyclohexane derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Methyl 3-(4-hydroxyphenyl)acrylate
Key Features :
- Structure : A simpler aromatic system with a hydroxyphenyl group attached to the acrylate ester.
- Physical Properties : While exact data for the target compound is unavailable, methyl 3-(4-hydroxyphenyl)acrylate (CAS listed in ) likely exhibits a higher melting point due to the planar hydroxyphenyl group facilitating crystalline packing .
- Applications: Used in ophthalmic applications as a specialty monomer, suggesting biocompatibility and stability under physiological conditions .
- Reactivity: The phenolic -OH group may undergo electrophilic aromatic substitution or serve as a hydrogen-bond donor, contrasting with the target compound’s cyclohexadienyl system, which may favor Diels-Alder or oxidation reactions.
(E)-Methyl 2-(2-((1-(2,4-dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-3-methoxyacrylate
Key Features :
- Structure : A complex triazole-containing aryl system with dichloro and methylsulfonamido substituents, along with a methoxyacrylate group .
- Spectral Data :
- Reactivity : The electron-withdrawing chlorine and sulfonamide groups may reduce electron density in the aryl ring, directing reactivity toward nucleophilic substitutions or metal-catalyzed cross-couplings.
(E)-Methyl 3-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate
Key Features :
- Structure : A pyridine derivative with fluorinated and silyl-protected pyrrolidine substituents .
- Electronic Effects : The electron-deficient pyridine ring and fluorine substituent may enhance electrophilicity at the acrylate’s β-carbon, contrasting with the electron-rich cyclohexadienyl system in the target compound.
Discussion of Structural and Functional Divergences
- Electron Density and Reactivity: The target compound’s cyclohexadienyl system is more electron-rich than the fluoropyridine () or triazole-aryl () analogs, favoring electrophilic additions or oxidations. The hydroxyphenyl analog () participates in aromatic chemistry, whereas the target compound’s non-aromatic diene may undergo cycloadditions.
- Solubility and Stability :
- Biological Activity :
- The triazole-aryl compound () includes sulfonamide and chloro groups, which are common in antimicrobial agents, whereas the target compound’s bioactivity remains unexplored .
Biological Activity
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a cyclohexadiene core with hydroxy and methoxy substituents. This unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxy and methoxy groups allows for the formation of hydrogen bonds and other interactions that can influence metabolic pathways:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Studies have indicated that it may have antimicrobial effects against certain bacterial strains.
- Antiproliferative Effects : Preliminary research suggests potential antiproliferative effects on cancer cell lines.
Biological Activity Overview
Case Studies and Research Findings
- Antioxidant Activity : A study highlighted the antioxidant capacity of phenolic compounds similar to this compound, which demonstrated significant free radical scavenging abilities in vitro. This suggests that the compound may help mitigate oxidative stress-related diseases .
- Antimicrobial Effects : Research has shown that derivatives of this compound possess notable antimicrobial properties against Gram-positive bacteria, indicating a potential application in developing new antimicrobial agents .
- Antiproliferative Studies : In vitro studies conducted on human colorectal adenocarcinoma cell lines revealed that this compound could inhibit cell growth significantly, suggesting its potential as a chemotherapeutic agent .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of cyclohexadiene derivatives with methoxy and hydroxy substituents using transition-metal-free ionic transfer processes. This compound serves as a building block in organic synthesis and has applications in polymer production due to its unique structural features .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling acrylate derivatives with functionalized cyclohexadienyl precursors. For example, esterification of hydroxylated cyclohexadienes with methyl acrylate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield the target compound. Reaction temperature (ambient vs. reflux) and solvent polarity (THF vs. DMF) significantly affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regiochemistry?
- Methodological Answer :
- 1H/13C NMR : Key for identifying methoxy (-OCH3), hydroxyl (-OH), and conjugated diene signals. For example, the diene protons (cyclohexa-2,4-dien-1-yl) appear as doublets in the δ 5.5–6.5 ppm range, while the acrylate α,β-unsaturated protons resonate at δ 6.2–6.8 ppm .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguity in diene geometry (e.g., E vs. Z configuration) and cyclohexadiene ring conformation .
Q. How can researchers screen this compound for preliminary biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer :
- Microplate Assays : Use in vitro models (e.g., bacterial strains like E. coli or S. aureus) with serial dilutions (1–100 µM) and measure growth inhibition via optical density (OD600). Include positive controls (e.g., ampicillin) .
- Enzyme Inhibition : Target enzymes like tyrosinase or cyclooxygenase (COX) using spectrophotometric assays. For example, monitor L-DOPA oxidation for tyrosinase inhibition at λ = 475 nm .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting this compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or bacterial DNA gyrase). Prioritize binding poses with the lowest Gibbs free energy (ΔG < -7 kcal/mol) .
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under inert atmospheres (N2/Ar) to minimize oxidation of the diene moiety. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify side products .
- Biological Variability : Standardize assay conditions (pH, temperature) and validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) .
Q. What strategies optimize stability during storage and handling, given the compound’s sensitivity to light and oxidation?
- Methodological Answer :
- Storage : Store at -20°C under argon in amber vials. Add stabilizers (e.g., 0.1% BHT) to prevent radical-mediated degradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., deprotection of hydroxyl groups). Monitor degradation via LC-MS over time .
Q. How does the methoxy group’s position influence electronic properties and biological activity compared to analogs?
- Methodological Answer :
- Electronic Effects : Compare Hammett σ values (meta-methoxy: σ = 0.12; para-hydroxy: σ = -0.37) to predict electron-donating/withdrawing effects on the acrylate moiety. Use cyclic voltammetry to measure redox potentials .
- Structure-Activity Relationships (SAR) : Synthesize analogs with substituents at C4 or C5 and test against a panel of enzymes. For example, replacing 5-methoxy with halogens (Cl, Br) increases hydrophobicity and antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
